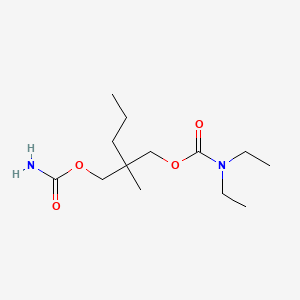

2-Methyl-2-propyl-1,3-propanediol carbamate diethylcarbamate

Description

Chemical Name: 2-Methyl-2-propyl-1,3-propanediol dicarbamate CAS No.: 57-53-4 Molecular Formula: C₉H₁₈N₂O₄ Therapeutic Function: Tranquilizer, anxiolytic, and skeletal muscle relaxant .

Meprobamate, first synthesized in the 1950s, acts on the central nervous system (CNS) by inhibiting polysynaptic neuronal reflexes, leading to sedation and muscle relaxation without significant autonomic or cardiovascular effects . It is structurally characterized by a central 2-methyl-2-propyl-1,3-propanediol backbone with carbamate groups at both hydroxyl positions. Its synthesis involves the reaction of 2-methyl-2-propyl-1,3-propanediol with phosgene, followed by carbamoylation with ammonia or amines .

Properties

CAS No. |

25642-80-2 |

|---|---|

Molecular Formula |

C13H26N2O4 |

Molecular Weight |

274.36 g/mol |

IUPAC Name |

[2-(carbamoyloxymethyl)-2-methylpentyl] N,N-diethylcarbamate |

InChI |

InChI=1S/C13H26N2O4/c1-5-8-13(4,9-18-11(14)16)10-19-12(17)15(6-2)7-3/h5-10H2,1-4H3,(H2,14,16) |

InChI Key |

PWGUBEJVBRMAQL-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)(COC(=O)N)COC(=O)N(CC)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethylcarbamic acid 2-(carbamoyloxymethyl)-2-methylpentyl ester involves several steps. One common method includes the reaction of N,N-diethylcarbamic acid with 2-(carbamoyloxymethyl)-2-methylpentanol under specific conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using specialized equipment. The process is optimized to maximize yield and purity while minimizing costs and environmental impact. Industrial methods often include continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethylcarbamic acid 2-(carbamoyloxymethyl)-2-methylpentyl ester can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds and other derivatives.

Scientific Research Applications

N,N-Diethylcarbamic acid 2-(carbamoyloxymethyl)-2-methylpentyl ester has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties and its role in drug development.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N,N-Diethylcarbamic acid 2-(carbamoyloxymethyl)-2-methylpentyl ester exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical outcomes, depending on the context in which the compound is used. The exact mechanism of action may vary, but it often involves binding to specific receptors or enzymes, leading to changes in cellular processes or chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally and Pharmacologically Similar Compounds

Carisoprodol

Chemical Name: (±)-2-Methyl-2-propyl-1,3-propanediol carbamate isopropylcarbamate CAS No.: 78-44-4 Molecular Formula: C₁₂H₂₄N₂O₄ Therapeutic Function: Skeletal muscle relaxant .

Key Differences:

| Parameter | Meprobamate | Carisoprodol |

|---|---|---|

| Structure | Dicarbamate (two carbamate groups) | Mixed carbamate (isopropyl + carbamate) |

| Metabolism | Direct renal excretion | Hepatic metabolism to meprobamate |

| Duration of Action | 6–8 hours | 4–6 hours (shorter due to metabolism) |

| Therapeutic Use | Anxiety, muscle spasms | Acute musculoskeletal pain |

| Adverse Effects | Drowsiness, dependence | Dizziness, tachycardia, dependence |

Carisoprodol is metabolized to meprobamate, which contributes to its prolonged sedative effects .

Phenprobamate

Chemical Name: 3-Phenylpropyl carbamate CAS No.: 673-31-4 Molecular Formula: C₁₀H₁₃NO₂ Therapeutic Function: Muscle relaxant, antispasmodic .

Key Differences:

| Parameter | Meprobamate | Phenprobamate |

|---|---|---|

| Structure | Branched alkyl chain + dicarbamate | Phenylpropyl backbone + single carbamate |

| Pharmacokinetics | Slow absorption, long half-life | Rapid absorption, shorter duration |

| Clinical Use | Anxiety, chronic muscle spasms | Acute muscle spasms (less commonly used) |

Phenprobamate lacks the CNS depressant potency of meprobamate and is primarily used for peripheral muscle relaxation .

Tybamate

Chemical Name: N-butyl-2-methyl-2-propyl-1,3-propanediol dicarbamate CAS No.: 3480-98-2 Molecular Formula: C₁₂H₂₄N₂O₄ Therapeutic Function: Anxiolytic (historical use) .

Key Differences:

| Parameter | Meprobamate | Tybamate |

|---|---|---|

| Structure | Free hydroxyl groups carbamoylated | Butyl group substitution |

| Efficacy | Moderate sedative effects | Less potent, withdrawn due to toxicity |

| Market Status | Widely used until 1990s | Discontinued |

Tybamate’s synthesis involves N-butyl substitution during carbamoylation, reducing its therapeutic index compared to meprobamate .

Research Findings and Pharmacological Data

Mechanistic Insights

Regulatory Status

| Compound | FDA Approval | WHO Essential Medicines List | DEA Schedule |

|---|---|---|---|

| Meprobamate | Discontinued | No | Schedule IV |

| Carisoprodol | Restricted | No | Schedule IV |

| Phenprobamate | Not approved | No | Unscheduled |

Q & A

Q. What are the recommended laboratory synthesis protocols for 2-Methyl-2-propyl-1,3-propanediol carbamate diethylcarbamate, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves carbamate formation via reaction of 2-methyl-2-propyl-1,3-propanediol with ethyl carbamoyl chloride or isocyanate derivatives under anhydrous conditions. Key steps include:

- Catalyst Selection : Use of triethylamine or DMAP to enhance nucleophilic substitution .

- Solvent Optimization : Anhydrous dichloromethane or THF to minimize hydrolysis .

- Temperature Control : Maintain 0–5°C during carbamate coupling to reduce side reactions .

- Design of Experiments (DOE) : Apply fractional factorial designs to optimize molar ratios and reaction time, reducing experimental runs while maximizing yield .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm carbamate linkage and alkyl group integration. For example, carbamate protons appear as broad singlets near δ 5.5–6.0 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and fragmentation patterns .

- Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1540 cm⁻¹ (N-H bend) confirm carbamate functionality .

Q. How should researchers handle safety concerns given the lack of toxicity and environmental data for this compound?

- Methodological Answer :

- Precautionary Measures : Assume acute toxicity (Category 3 aspiration hazard) based on structural analogs like meprobamate . Use fume hoods, nitrile gloves, and closed systems during synthesis.

- Waste Management : Follow institutional guidelines for carbamate disposal, including neutralization with dilute HCl and incineration .

- Data Generation : Conduct zebrafish embryo toxicity assays (ZFET) and soil column leaching studies to fill data gaps .

Advanced Research Questions

Q. What strategies can resolve contradictions in pharmacological activity between this compound and its structural analogs (e.g., Meprobamate, Felbamate)?

- Methodological Answer :

- Comparative SAR Studies : Map the impact of substituents (e.g., propyl vs. phenyl groups) on GABAergic activity using radioligand binding assays .

- Metabolic Profiling : Use LC-MS/MS to compare hepatic microsomal metabolism and identify active metabolites .

- Computational Docking : Perform molecular dynamics simulations to assess binding affinity differences at GABA-A receptor subunits .

Q. How can researchers design experiments to evaluate the environmental persistence and bioaccumulation potential of this compound?

- Methodological Answer :

- OECD 301/303 Tests : Conduct ready biodegradability assays in activated sludge to estimate half-life in aquatic systems .

- Liposome-Water Partitioning : Measure log to predict bioaccumulation in lipid-rich tissues .

- Soil Mobility Studies : Use HPLC-coupled soil column experiments to assess leaching potential under varying pH (4–9) .

Q. What advanced reactor designs or process controls improve scalability for lab-scale synthesis?

- Methodological Answer :

- Microreactor Systems : Implement continuous-flow reactors with in-line IR monitoring to enhance heat/mass transfer and reduce byproducts .

- Process Analytical Technology (PAT) : Use real-time UV-Vis or Raman spectroscopy for feedback control of carbamate formation .

- Scale-Up DOE : Apply response surface methodology (RSM) to correlate mixing efficiency (Reynolds number) with yield in stirred-tank reactors .

Data Contradiction Analysis

Q. How should discrepancies in reported synthetic yields (e.g., 60–85%) be addressed?

- Methodological Answer :

- Source Validation : Cross-check purity of starting materials (e.g., diol ≥98% by GC) and solvent dryness (Karl Fischer titration) .

- Reaction Monitoring : Use TLC or in-line NMR to detect intermediate hydrolysis or dimerization .

- Statistical Analysis : Perform Grubbs’ test to identify outlier datasets and refine reaction protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.